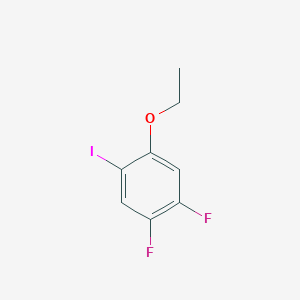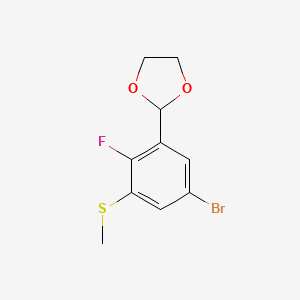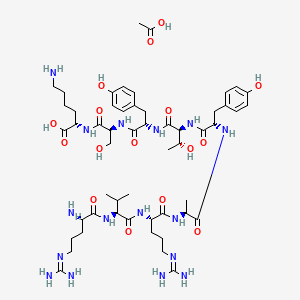
CEF27, Epstein-Barr Virus BRLF-1 lytic 148-156 acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CEF27, Epstein-Barr Virus BRLF-1 lytic 148-156 acetate is a synthetic peptide corresponding to amino acids 148-156 of the BRLF-1 lytic protein from the Epstein-Barr Virus. This peptide is used in studying immune responses and viral antigen presentation during the lytic cycle . The BRLF-1 protein is a transcriptional activator that binds directly to a GC-rich motif present in some Epstein-Barr virus lytic gene promoters.
Preparation Methods
Synthetic Routes and Reaction Conditions
CEF27, Epstein-Barr Virus BRLF-1 lytic 148-156 acetate is synthesized using solid-phase peptide synthesis (SPPS). The peptide sequence is assembled step-by-step on a solid support, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry . The amino acids are coupled sequentially to the growing peptide chain, and the final product is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized and stored as a trifluoroacetate salt .
Chemical Reactions Analysis
Types of Reactions
CEF27, Epstein-Barr Virus BRLF-1 lytic 148-156 acetate primarily undergoes peptide bond formation during its synthesis. It can also participate in various post-synthetic modifications, such as acetylation and phosphorylation.
Common Reagents and Conditions
Fmoc-protected amino acids: Used in SPPS for stepwise peptide assembly.
Coupling reagents: Such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) for activating carboxyl groups.
Cleavage reagents: TFA (trifluoroacetic acid) for cleaving the peptide from the resin.
Major Products Formed
The major product formed is the desired peptide sequence, this compound, with a molecular weight of 1143.3 g/mol .
Scientific Research Applications
CEF27, Epstein-Barr Virus BRLF-1 lytic 148-156 acetate is widely used in scientific research, particularly in the fields of immunology and virology. It is utilized to study:
Immune responses: Investigating how the immune system recognizes and responds to viral antigens.
Viral antigen presentation: Understanding the mechanisms by which viral peptides are presented to immune cells during the lytic cycle.
Vaccine development: Exploring potential vaccine candidates targeting Epstein-Barr Virus.
Mechanism of Action
CEF27, Epstein-Barr Virus BRLF-1 lytic 148-156 acetate exerts its effects by mimicking a specific epitope of the BRLF-1 protein. This epitope is recognized by the immune system, leading to the activation of immune responses. The BRLF-1 protein itself is a transcriptional activator that binds to GC-rich motifs in the promoters of Epstein-Barr Virus lytic genes, initiating the transcription of these genes.
Comparison with Similar Compounds
Similar Compounds
CEF25, Epstein-Barr Virus BRLF-1 lytic 146-154 acetate: Another peptide derived from the BRLF-1 protein, differing slightly in its amino acid sequence.
CEF29, Epstein-Barr Virus BRLF-1 lytic 150-158 acetate: A peptide with a different epitope from the BRLF-1 protein.
Uniqueness
CEF27, Epstein-Barr Virus BRLF-1 lytic 148-156 acetate is unique due to its specific amino acid sequence, which corresponds to a distinct epitope of the BRLF-1 protein. This uniqueness allows it to be used in targeted studies of immune responses and viral antigen presentation .
Properties
Molecular Formula |
C53H86N16O16 |
|---|---|
Molecular Weight |
1203.3 g/mol |
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C51H82N16O14.C2H4O2/c1-26(2)39(66-42(73)33(53)9-7-21-58-50(54)55)47(78)61-34(11-8-22-59-51(56)57)43(74)60-27(3)41(72)63-37(24-30-14-18-32(71)19-15-30)45(76)67-40(28(4)69)48(79)64-36(23-29-12-16-31(70)17-13-29)44(75)65-38(25-68)46(77)62-35(49(80)81)10-5-6-20-52;1-2(3)4/h12-19,26-28,33-40,68-71H,5-11,20-25,52-53H2,1-4H3,(H,60,74)(H,61,78)(H,62,77)(H,63,72)(H,64,79)(H,65,75)(H,66,73)(H,67,76)(H,80,81)(H4,54,55,58)(H4,56,57,59);1H3,(H,3,4)/t27-,28+,33-,34-,35-,36-,37-,38-,39-,40-;/m0./s1 |
InChI Key |
KAQOCGNJTNGHKS-QPVNETSQSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N)O.CC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


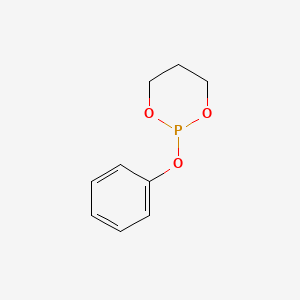
![tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B14761024.png)
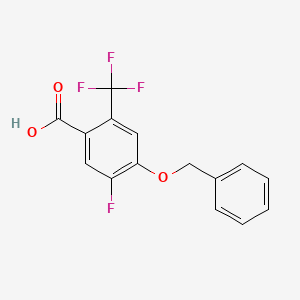
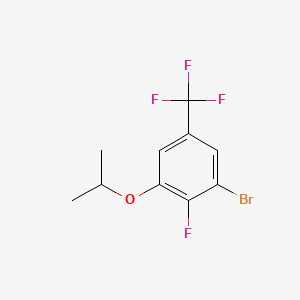
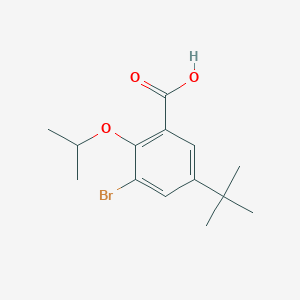
![Chloro[tris(pentafluorophenyl)]germane](/img/structure/B14761038.png)
![Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]-](/img/structure/B14761046.png)
![Tetrazolo[1,5-a]pyridin-6-amine](/img/structure/B14761054.png)
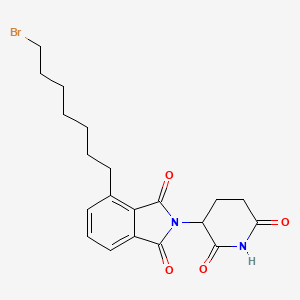
![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)
![[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate](/img/structure/B14761079.png)
